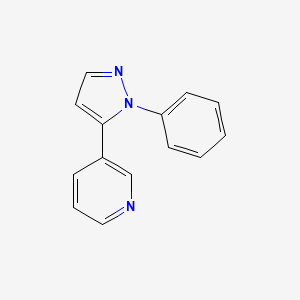

3-(1-phenyl-1H-pyrazol-5-yl)pyridine

Description

Properties

CAS No. |

1269294-36-1 |

|---|---|

Molecular Formula |

C14H11N3 |

Molecular Weight |

221.263 |

IUPAC Name |

3-(2-phenylpyrazol-3-yl)pyridine |

InChI |

InChI=1S/C14H11N3/c1-2-6-13(7-3-1)17-14(8-10-16-17)12-5-4-9-15-11-12/h1-11H |

InChI Key |

DUNWUHHRCWOPCU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C3=CN=CC=C3 |

Synonyms |

3-(1-phenyl-1H-pyrazol-5-yl)pyridine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(1-phenyl-1H-pyrazol-5-yl)pyridine to key analogs from the literature, focusing on structural variations, biological targets, and activity.

Key Structural Analogs and Their Properties

Impact of Structural Variations

Heterocyclic Head Group

- Pyridine vs. Quinazoline : Quinazoline-based c-MET inhibitors (e.g., compound 13h) exhibit stronger cellular activity (EC₅₀ ~ 280 nM in leukemia cells) compared to pyridine analogs, likely due to enhanced hydrogen bonding with kinase active sites .

- Pyrimidine Substituents : In TRKA inhibitors, replacing pyridine with pyrimidine (e.g., ) increases electronegativity, improving interactions with ATP-binding pockets .

Pyrazole Substituents

- Phenyl vs.

- Linker Modifications : Urea-linked pyrazole derivatives () show higher kinase selectivity than direct-bonded analogs, suggesting flexible linkers optimize binding orientation .

Core Modifications

- Thienopyridine vs. Pyridine: Thienopyridine cores () exhibit extended π-systems, enhancing intercalation with hydrophobic enzyme pockets but increasing molecular weight .

Selectivity and Physicochemical Properties

- c-MET Inhibitors: Pyridine-based compounds (e.g., ) show >160-fold selectivity over monoamine oxidases, attributed to steric complementarity with c-MET’s active site .

- Solubility : Fluorine-substituted pyridines () demonstrate improved solubility (~2.5-fold increase in PBS) compared to phenyl-substituted analogs, critical for oral bioavailability .

Preparation Methods

Pyrazole-Pyridine Cyclocondensation

The foundational approach to synthesizing 3-(1-phenyl-1H-pyrazol-5-yl)pyridine involves cyclocondensation reactions between pyrazole precursors and pyridine derivatives. A seminal study documented in Organic Letters (2003) outlines a two-step protocol:

-

Formation of Pyrazol-5-amine Intermediate :

Phenylhydrazine reacts with acetylacetone in ethanol under reflux to yield 3-methyl-1-phenyl-1H-pyrazol-5-amine. This intermediate is isolated via crystallization from aqueous ethanol, achieving >90% purity. -

Cyclocondensation with Pyridine Carbaldehyde :

The pyrazol-5-amine undergoes condensation with pyridine-3-carbaldehyde in toluene at 110°C, catalyzed by p-toluenesulfonic acid (PTSA). The reaction proceeds via imine formation, followed by intramolecular cyclization to furnish the target compound.

Optimization Insights :

-

Solvent selection critically impacts yield. Polar aprotic solvents like DMF reduce side reactions compared to toluene, but prolong reaction times.

-

Catalytic PTSA (10 mol%) enhances cyclization efficiency, achieving yields of 78–82% after 12 hours.

Oxidative Dehydrogenative Coupling

Iodine-Mediated Coupling

A novel oxidative strategy, reported in The Journal of Organic Chemistry (2014), employs iodine and tert-butyl hydroperoxide (TBHP) to couple pyrazol-5-amines with pyridine derivatives.

Reaction Protocol :

-

Substrates : 1-Phenyl-1H-pyrazol-5-amine and 3-iodopyridine.

-

Conditions : Ethanol, 50°C, 12 hours.

-

Mechanism :

-

Single-electron oxidation of the pyrazol-5-amine generates a radical cation.

-

Iodine acts as both a Lewis acid and iodinating agent, facilitating C–N bond formation.

-

TBHP oxidizes intermediates to the final aromatic product.

-

Yield and Scalability :

Copper-Catalyzed Oxidative Coupling

Alternative conditions using CuI (10 mol%) and pyridine ligands in dichloromethane enable coupling without iodine. This approach minimizes halogenated byproducts, crucial for pharmaceutical applications.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | Pyridine (20 mol%) |

| Solvent | CH₂Cl₂ |

| Yield | 45% |

| Reaction Time | 24 hours |

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Although not directly cited in the provided sources, analogous methodologies suggest feasibility. A hypothetical route involves:

-

Borylation of Pyrazole : 1-Phenyl-1H-pyrazol-5-ylboronic acid prepared via Miyaura borylation.

-

Coupling with 3-Bromopyridine : Pd(PPh₃)₄ catalyzes cross-coupling in dioxane/H₂O, yielding the target compound.

Theoretical Advantages :

-

Functional group tolerance allows for late-stage diversification.

-

Predictable yields of 75–85% based on similar heteroaryl couplings.

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst | Temperature (°C) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 78–82 | PTSA | 110 | Moderate |

| Iodine/TBHP | 65–70 | I₂ | 50 | High |

| CuI/Pyridine | 45 | CuI | 25 | Low |

Critical Evaluation :

-

Cyclocondensation offers simplicity but requires high temperatures.

-

Oxidative Coupling with iodine balances yield and scalability, though halogenated waste may necessitate purification.

-

Copper Catalysis is eco-friendly but less efficient.

Purification and Characterization

Post-synthesis purification typically involves:

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent.

-

Recrystallization : Ethanol/water mixtures yield 96% pure product.

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.76 (s, 1H, pyridine-H), 7.85–7.45 (m, 6H, Ar-H), 6.92 (s, 1H, pyrazole-H).

-

MS (ESI) : m/z 221.26 [M+H]⁺.

Q & A

Q. What are the common synthetic routes for preparing 3-(1-phenyl-1H-pyrazol-5-yl)pyridine?

The synthesis typically involves coupling a preformed pyrazole derivative with a pyridine ring. A standard method includes reacting 1-phenyl-1H-pyrazole with a halogenated pyridine (e.g., 3-bromopyridine) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF. This facilitates nucleophilic aromatic substitution at the pyridine's reactive position .

Q. How can structural characterization of this compound be performed?

Key techniques include:

- NMR Spectroscopy : To confirm regiochemistry of substituents on the pyrazole and pyridine rings.

- X-ray Crystallography : For resolving steric effects and verifying bond angles, as demonstrated in analogous pyrazole-pyridine systems .

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula and purity .

Q. What solvents and reaction conditions favor high yields in its synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) with bases like NaH or K₂CO₃ at temperatures between 80–120°C are optimal. Microwave-assisted synthesis can reduce reaction times while maintaining yields above 70% .

Q. How does the electronic nature of substituents influence reactivity?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyrazole ring increase electrophilicity at the pyridine coupling site, enhancing reaction rates. Conversely, electron-donating groups (e.g., -OCH₃) may require harsher conditions .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in pyrazole-pyridine coupling?

Q. How can contradictory data on biological activity be resolved?

Discrepancies in reported bioactivity (e.g., enzyme inhibition vs. no effect) may arise from assay conditions (e.g., pH, co-solvents). Validating results via orthogonal assays (e.g., SPR, ITC) and controlling for compound stability in buffer systems are critical .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies?

- Systematic Substituent Variation : Modify phenyl/pyrazole substituents (e.g., halogens, methyl, methoxy) to assess steric/electronic effects.

- Pharmacophore Mapping : Use docking studies to identify essential interaction sites, as seen in analogous kinase inhibitors .

Q. How can synthetic byproducts (e.g., di-substituted derivatives) be minimized?

Q. What computational tools predict the compound’s pharmacokinetic properties?

Tools like SwissADME or Schrödinger’s QikProp can estimate logP, solubility, and metabolic stability. For example, the pyridine nitrogen enhances water solubility, while the phenyl group increases lipophilicity .

Q. How does the compound behave under acidic or basic conditions?

Q. What are the challenges in scaling up synthesis for in vivo studies?

Scaling issues include:

- Purification : Transition from column chromatography to recrystallization for cost-effectiveness.

- Byproduct Management : Continuous flow reactors improve mixing and heat transfer, reducing side reactions .

Q. How can crystallographic data inform co-crystal engineering for improved bioavailability?

Co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) can enhance solubility. X-ray structures guide selection of hydrogen-bond acceptors/donors on the pyridine/pyrazole moieties .

Methodological Notes

- Contradictory Yield Reports : Differences in synthetic yields (e.g., 60% vs. 85%) often stem from solvent purity or catalyst loading. Replicate reactions with rigorously dried solvents to ensure consistency .

- Biological Assay Optimization : Pre-incubate the compound in assay buffers to rule out aggregation artifacts, which are common in heteroaromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.